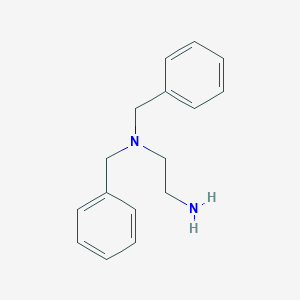

4-Phenylpiperazin-1-amine

Vue d'ensemble

Description

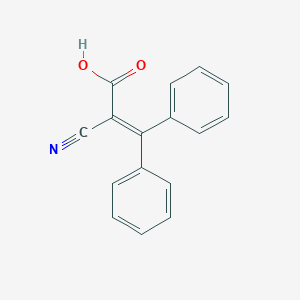

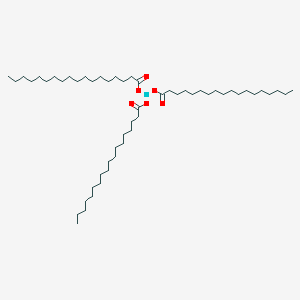

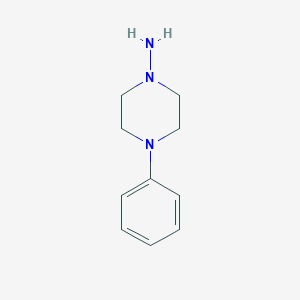

4-Phenylpiperazin-1-amine, also known as 1-Benzyl-4-phenylpiperazin, is a heterocyclic organic compound. It has a molecular formula of C10H15N3 and a molecular weight of 177.25 g/mol. Another variant of this compound, 4-(4-phenylpiperazin-1-yl)butan-1-amine hydrochloride, has a molecular weight of 269.82 .

Synthesis Analysis

The synthesis of 4-Phenylpiperazin-1-amine related compounds has been reported in various studies. For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were synthesized for the treatment of Alzheimer’s disease . Another study reported the synthesis of 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one .Molecular Structure Analysis

The molecular structure of 4-Phenylpiperazin-1-amine related compounds has been studied. For example, the role of non-covalent interactions in a novel supramolecular compound, Bis (4-phenylpiperazin-1-ium) Oxalate Dihydrate, was analyzed .Physical And Chemical Properties Analysis

4-Phenylpiperazin-1-amine is a white powder .Applications De Recherche Scientifique

Acetylcholinesterase Inhibitors for Alzheimer’s Disease Treatment

Specific Scientific Field

Medicinal Chemistry Research

Summary of the Application

A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized as acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD) .

Methods of Application or Experimental Procedures

The bioactivities of these compounds were evaluated by the Ellman’s method . The most potent compound, 6g, was further analyzed by molecular docking studies with AChE and BuChE .

Results or Outcomes

Most of the synthesized compounds displayed moderate acetylcholinesterase inhibitory activities in vitro . Compound 6g exhibited the most potent inhibitory activity against AChE with IC 50 of 0.90 μM, and poor inhibitory activity against butyrylcholinesterase (BuChE) with IC 50 of 7.53 μM . This indicated that compound 6g was a selective AChE inhibitor .

Supramolecular Compound Synthesis

Specific Scientific Field

Crystallography and Quantum Chemistry

Summary of the Application

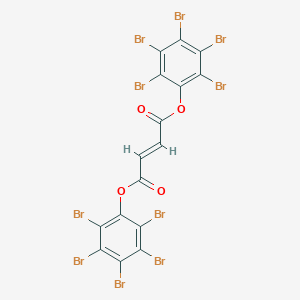

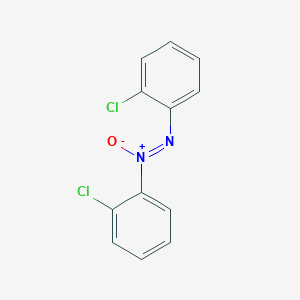

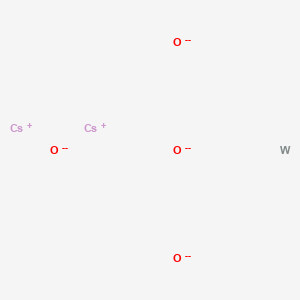

A new material, bis(4-phenylpiperazin-1-ium) oxalate dihydrate, with the general chemical formula (C 10 H 15 N 2) 2 (C 2 O 4 ).2H 2 O, was synthesized .

Methods of Application or Experimental Procedures

The stoichiometric ratio 2:1 mix of 1-phenylpiperazine and oxalic acid dihydrate followed by slow evaporation resulted in this new material . The title compound’s asymmetric unit and three-dimensional network have been determined by single crystal X-ray diffraction .

Results or Outcomes

Intermolecular O-H…O, N-H…O and C-H…O hydrogen bonding assist in maintaining and stabilization of the crystal structure of this new compound . The vibrational modes of the different characteristic groups of the title chemical were identified using infrared spectrum analysis . The thermal characterization of this product was studied by a coupled TG/DTA analysis .

Anticancer Activities Against Prostate Cancer Cells

Summary of the Application

A study was designed to synthesize hybridizing molecules starting from compound of 6-(4-phenyl-piperazin-1-yl) pyridine-3-ylamine by enhancing its biological activity with other heterocycles and to determine anticancer activity of the resulting compounds .

Methods of Application or Experimental Procedures

The synthesis of the leading compound was carried out using 1-(5-nitropyridin-2-yl)-4-phenylpiperazine (3) which was obtained by a novel method with the reaction of N-phenylpiperazine (2) and 2-chloro-5-nitropyridine .

Results or Outcomes

The chemicals were tested for their anticancer activities against prostate cancer cell lines PC3 [ATCC, CRL-1435], LNCaP [ATCC, CRL-1740], and DU145 [ATCC, HTB-81]. The results revealed that the Mannich bases exhibited moderate cytotoxic activity against cancer cells tested .

Anxiolytic Potential

Specific Scientific Field

Pharmacology

Summary of the Application

A study aimed to design, molecularly dock, synthesize, and assess the anxiolytic potential of six derivatives of 2-(4-phenylpiperazin-1-yl)-1H-benz[d]imidazole and 2-(4-phenylpiperazin-1-methyl)-1H-benz[d]imidazole .

Methods of Application or Experimental Procedures

The study involved the design, molecular docking, synthesis, and assessment of the anxiolytic potential of six derivatives .

Results or Outcomes

The results of the study are not specified in the source .

Synthesis of Pelanserin

Specific Scientific Field

Organic Chemistry

Summary of the Application

A study demonstrated the application of 4-Phenylpiperazin-1-amine in the synthesis of Pelanserin .

Methods of Application or Experimental Procedures

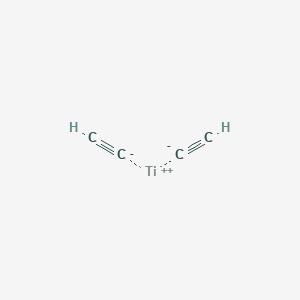

The study involved a Pd(II)-Catalyzed [4 + 1 + 1] cycloaddition of simple o-aminobenzoic acids and 3-(4-phenylpiperazin-1-yl)propan-1-amine .

Orientations Futures

Propriétés

IUPAC Name |

4-phenylpiperazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c11-13-8-6-12(7-9-13)10-4-2-1-3-5-10/h1-5H,6-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAURIJZNKHAJSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10509256 | |

| Record name | 4-Phenylpiperazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10509256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenylpiperazin-1-amine | |

CAS RN |

14340-32-0 | |

| Record name | 4-Phenylpiperazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10509256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.